molecular formula C17H14O3S B15184274 4-(Phenylmethyl)-1-naphthalenesulfonic acid CAS No. 859071-47-9

4-(Phenylmethyl)-1-naphthalenesulfonic acid

Katalognummer: B15184274
CAS-Nummer: 859071-47-9
Molekulargewicht: 298.4 g/mol
InChI-Schlüssel: PBXITHRATFIUDM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-(Phenylmethyl)-1-naphthalenesulfonic acid is an organic compound that features a naphthalene ring substituted with a phenylmethyl group and a sulfonic acid group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Phenylmethyl)-1-naphthalenesulfonic acid typically involves the sulfonation of 4-(Phenylmethyl)-1-naphthalene. This can be achieved through the reaction of 4-(Phenylmethyl)-1-naphthalene with sulfuric acid or oleum under controlled conditions. The reaction is usually carried out at elevated temperatures to ensure complete sulfonation.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the process.

Analyse Chemischer Reaktionen

Types of Reactions

4-(Phenylmethyl)-1-naphthalenesulfonic acid can undergo various chemical reactions, including:

    Electrophilic Aromatic Substitution: The sulfonic acid group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization of the naphthalene ring.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different derivatives.

    Substitution Reactions: The sulfonic acid group can be replaced by other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Electrophilic Aromatic Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nitrating agents (e.g., nitric acid).

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, electrophilic aromatic substitution can yield halogenated or nitrated derivatives, while oxidation and reduction can produce various oxidized or reduced forms of the compound.

Wissenschaftliche Forschungsanwendungen

4-(Phenylmethyl)-1-naphthalenesulfonic acid has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Wirkmechanismus

The mechanism of action of 4-(Phenylmethyl)-1-naphthalenesulfonic acid involves its interaction with specific molecular targets. The sulfonic acid group can form strong hydrogen bonds and ionic interactions with proteins and enzymes, potentially inhibiting their activity. The phenylmethyl group can also participate in hydrophobic interactions, further influencing the compound’s biological activity.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    4-(Phenylmethyl)-1-naphthol: Similar structure but with a hydroxyl group instead of a sulfonic acid group.

    4-(Phenylmethyl)-1-naphthylamine: Contains an amine group instead of a sulfonic acid group.

    1-Naphthalenesulfonic acid: Lacks the phenylmethyl substitution.

Uniqueness

4-(Phenylmethyl)-1-naphthalenesulfonic acid is unique due to the presence of both the phenylmethyl and sulfonic acid groups, which confer distinct chemical and biological properties. This combination allows for versatile applications and interactions that are not observed in similar compounds.

Eigenschaften

CAS-Nummer

859071-47-9

Molekularformel

C17H14O3S

Molekulargewicht

298.4 g/mol

IUPAC-Name

4-benzylnaphthalene-1-sulfonic acid

InChI

InChI=1S/C17H14O3S/c18-21(19,20)17-11-10-14(12-13-6-2-1-3-7-13)15-8-4-5-9-16(15)17/h1-11H,12H2,(H,18,19,20)

InChI-Schlüssel

PBXITHRATFIUDM-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C(C=C1)CC2=CC=C(C3=CC=CC=C23)S(=O)(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.